molecular formula C18H14ClN7O2S B12402008 Cdk2-IN-11

Cdk2-IN-11

Cat. No.: B12402008
M. Wt: 427.9 g/mol
InChI Key: ANPPRZRKIIVFGL-UHFFFAOYSA-N
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Description

Cdk2-IN-11 is a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in the regulation of the cell cycle. CDK2 plays a crucial role in driving the proliferation of certain cancers, making it a significant target for cancer therapy. This compound has shown promise in preclinical studies for its ability to induce cell cycle arrest and apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-11 involves the preparation of pyrazolo[3,4-d]pyrimidinone derivatives. A concise synthesis can be achieved in a single step starting from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one derivatives . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. Additionally, purification techniques like crystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

Cdk2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cdk2-IN-11 exerts its effects by inhibiting the activity of CDK2. CDK2 is a serine/threonine kinase that phosphorylates target proteins involved in cell cycle progression. By inhibiting CDK2, this compound induces cell cycle arrest at the G1 phase, preventing cells from entering the S phase and proliferating . This inhibition leads to apoptosis and reduced tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Cdk2-IN-11 in their ability to inhibit CDK2, including:

Uniqueness

This compound is unique in its high selectivity for CDK2 over other CDK family members. This selectivity reduces the potential for off-target effects and toxicity, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C18H14ClN7O2S

Molecular Weight

427.9 g/mol

IUPAC Name

4-[[2-amino-7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H14ClN7O2S/c19-12-3-1-11(2-4-12)15-9-10-22-18-16(17(20)25-26(15)18)24-23-13-5-7-14(8-6-13)29(21,27)28/h1-10H,(H2,20,25)(H2,21,27,28)

InChI Key

ANPPRZRKIIVFGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=C(C(=NN23)N)N=NC4=CC=C(C=C4)S(=O)(=O)N)Cl

Origin of Product

United States

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